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5-Hydroxy-deoxycytidine

Cat. No.: B14122569
M. Wt: 243.22 g/mol
InChI Key: CKZJTNZSBMVFSU-UHFFFAOYSA-N
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Description

Contextualization as a Modified Deoxyribonucleoside

5-Hydroxy-2'-deoxycytidine (B120496) is classified as a modified pyrimidine (B1678525) deoxyribonucleoside. drugbank.comdrugbank.com It is structurally analogous to the canonical deoxycytidine (dC) but features a hydroxyl group at the C5 position of the cytosine base. nih.govscbt.com This modification arises primarily from the oxidative attack of reactive oxygen species (ROS) on dC within the DNA strand. nih.govacs.org Specifically, the reaction of hydroxyl radicals with the C5-C6 double bond of cytosine leads to the formation of intermediate radicals that, upon subsequent oxidation and hydration, yield 5-OH-dC. acs.org It can also be formed via the dehydration of another oxidation product, 5,6-dihydroxy-2'-deoxycytidine. nih.gov

The presence of the hydroxyl group alters the chemical properties of the cytosine base, impacting its base-pairing potential and the local DNA structure. nih.gov This modification is one of several oxidative lesions that can occur in DNA, including other modified bases like 8-oxo-7,8-dihydro-2'-deoxyguanosine (8-oxo-dG) and 5,6-dihydroxy-5,6-dihydro-2'-deoxyuridine (B217980). researchgate.net

Historical Recognition and Emergence in Research

The study of oxidative DNA damage and its products, including 5-OH-dC, gained significant traction as researchers began to unravel the mechanisms of mutagenesis and carcinogenesis. Early research focused on the effects of ionizing radiation and chemical oxidants on DNA, leading to the identification of various modified bases. scielo.br The development of sensitive analytical techniques, such as high-performance liquid chromatography coupled with electrochemical detection (HPLC-EC) and gas chromatography-mass spectrometry (GC-MS), was crucial for the detection and quantification of these lesions in cellular DNA. pnas.org

A seminal paper published in 1994 identified 5-OH-dC as a major product of oxidative DNA damage with mutagenic potential and reported that it is a substrate for the Escherichia coli DNA repair enzymes endonuclease III and formamidopyrimidine DNA N-glycosylase (FPG). nih.gov This discovery highlighted the cellular mechanisms that have evolved to counteract the deleterious effects of this lesion and spurred further investigation into its biological consequences. Subsequent research has continued to explore its formation, mutagenic properties, and role as a biomarker for oxidative stress-related diseases. nih.govwikipedia.org

Fundamental Significance within Nucleic Acid Biology

The significance of 5-OH-dC in nucleic acid biology is multifaceted. Its formation represents a direct challenge to the integrity of the genetic code. nih.gov If left unrepaired, 5-OH-dC can lead to misincorporation of nucleotides during DNA replication, potentially resulting in C-to-T transitions, a common type of mutation observed in various cancers. researchgate.net The lesion is considered premutagenic. researchgate.net

Furthermore, the presence of 5-OH-dC in DNA can destabilize the double helix. nih.govacs.org Thermodynamic studies have shown that a 5-OH-dC paired with a guanine (B1146940) is highly destabilizing to the DNA duplex. nih.gov This local distortion of the DNA structure can interfere with the binding of proteins that recognize specific DNA sequences and can signal the presence of damage to the cellular DNA repair machinery. nih.gov

The cell employs a multi-pronged defense against lesions like 5-OH-dC, primarily through the base excision repair (BER) pathway. nih.govresearchgate.net DNA glycosylases, such as endonuclease III and FPG in bacteria, and their mammalian homologs, recognize and excise the damaged base, initiating a cascade of events to restore the correct DNA sequence. nih.govnih.gov The efficiency of these repair processes is critical in mitigating the mutagenic potential of 5-OH-dC.

Moreover, in some bacteriophages, 5-hydroxycytosine (B44430) undergoes further modification, such as glycosylation, which may play a role in protecting the viral DNA from host restriction enzymes. biorxiv.org This highlights the diverse biological roles that this modified base can assume.

Interactive Data Table: Properties of 5-Hydroxy-2'-deoxycytidine

PropertyValueSource
Chemical Formula C₉H₁₃N₃O₅ scbt.com
Molar Mass 243.22 g/mol scbt.com
Alternate Name 2'-Deoxy-5-hydroxy-cytidine scbt.com
Classification Modified pyrimidine deoxyribonucleoside biosyn.com
Primary Origin Oxidative damage to deoxycytidine nih.govacs.org
Key Biological Role DNA lesion, potential promutagenic adduct nih.govresearchgate.net

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H13N3O5 B14122569 5-Hydroxy-deoxycytidine

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

4-amino-5-hydroxy-1-[4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H13N3O5/c10-8-5(15)2-12(9(16)11-8)7-1-4(14)6(3-13)17-7/h2,4,6-7,13-15H,1,3H2,(H2,10,11,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKZJTNZSBMVFSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=C(C(=NC2=O)N)O)CO)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

243.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Formation Pathways of 5 Hydroxy 2 Deoxycytidine

Endogenous Generation via Oxidative DNA Damage

The relentless assault of reactive oxygen species (ROS) on cellular components inevitably includes DNA, leading to a variety of lesions. Among these, 5-OHdC is a notable product of the oxidation of 2'-deoxycytidine (B1670253) (dC).

Mechanism of Formation by Reactive Oxygen Species (ROS)

Reactive oxygen species, such as the hydroxyl radical (•OH), are highly reactive molecules generated during normal metabolic processes and in response to environmental stressors. jcancer.org The formation of 5-OHdC from dC can occur through a one-electron oxidation mechanism. This process involves the attack of a hydroxyl radical on the C5-C6 double bond of the cytosine base, forming a radical cation intermediate. Subsequent reaction with water leads to the formation of 5-hydroxy-2'-deoxycytidine (B120496). nih.gov Another proposed pathway involves the dehydration of 5,6-dihydroxy-2'-deoxycytidine, which is also an oxidation product of dC. nih.gov

The presence of certain metal ions, like iron and copper, can exacerbate the formation of these oxidative products through Fenton-like reactions, which generate highly reactive hydroxyl radicals. nih.gov Studies have shown that the levels of 5-OHdC, along with other oxidized pyrimidines like 5-hydroxy-2'-deoxyuridine (B1206715) (5-OHdU) and 5,6-dihydroxy-5,6-dihydro-2'-deoxyuridine (B217980) (dUg), increase significantly when DNA is exposed to hydrogen peroxide in the presence of these metal ions. nih.gov

Induction by Ionizing Radiation and UV Exposure

Exposure to ionizing radiation and certain wavelengths of ultraviolet (UV) light are well-documented inducers of oxidative DNA damage, including the formation of 5-OHdC. Ionizing radiation generates hydroxyl radicals through the radiolysis of water, which then attack DNA bases. nih.gov Similarly, near-UV light (around 365 nm), especially in the presence of photosensitizers like menadione, can lead to the formation of 5-OHdC. nih.govacs.org

Research has demonstrated a substantial increase in the levels of 5-OHdC in calf thymus DNA following exposure to these damaging agents. nih.gov This highlights the role of environmental mutagens in contributing to the burden of this specific type of DNA lesion.

Formation from 2'-deoxycytidine and Related Oxidation Products

The primary precursor for the endogenous formation of 5-OHdC via oxidative stress is 2'-deoxycytidine (dC). nih.gov However, other oxidation products can also lead to its formation. For instance, 2'-deoxycytidine glycols (5,6-dihydroxy-5,6-dihydro-2'-deoxycytidine), which are themselves major products of hydroxyl radical attack on dC, are unstable and can decompose to form 5-OHdC. researchgate.net

Furthermore, 5-OHdC can be deaminated to form 5-hydroxy-2'-deoxyuridine (5-OHdU), another significant oxidative DNA lesion. nih.govmedchemexpress.com The levels of these various oxidation products are often measured together to provide a comprehensive picture of oxidative damage to cytosine bases in DNA. nih.gov

Inducer of Oxidative DamageResulting Oxidized ProductsReference
Ionizing Radiation5-hydroxy-2'-deoxycytidine (oh5dC), 5-hydroxy-2'-deoxyuridine (oh5dU), 5,6-dihydroxy-5,6-dihydro-2'-deoxyuridine (dUg) nih.gov
Hydrogen Peroxide (H2O2)5-hydroxy-2'-deoxycytidine (oh5dC), 5-hydroxy-2'-deoxyuridine (oh5dU), 5,6-dihydroxy-5,6-dihydro-2'-deoxyuridine (dUg) nih.gov
Near-UV Light (365 nm)5-hydroxy-2'-deoxycytidine (oh5dC), 5-hydroxy-2'-deoxyuridine (oh5dU), 5,6-dihydroxy-5,6-dihydro-2'-deoxyuridine (dUg) nih.gov
Osmium Tetroxide (OsO4)Predominantly 5-hydroxy-2'-deoxyuridine (oh5dU) nih.gov

Enzymatic Synthesis within Epigenetic Regulatory Processes

In a completely different biological context, 5-hydroxy-2'-deoxycytidine, more commonly referred to as 5-hydroxymethyl-2'-deoxycytidine (5hmC or 5hmdC) in this setting, is a crucial intermediate in the active demethylation of DNA. This process is fundamental to epigenetic regulation, influencing gene expression and cellular identity.

Catalysis by Ten-Eleven Translocation (TET) Family Dioxygenases

The enzymatic conversion of 5-methyl-2'-deoxycytidine (B118692) (5mC) to 5hmC is catalyzed by the Ten-Eleven Translocation (TET) family of dioxygenases (TET1, TET2, and TET3). wikipedia.orgbohrium.com These enzymes are alpha-ketoglutarate (B1197944) (α-KG) and Fe(II)-dependent dioxygenases. bohrium.comnih.gov The reaction mechanism involves the incorporation of one oxygen atom from molecular oxygen (O2) into the methyl group of 5mC, yielding 5hmC. wikipedia.org This process is coupled with the oxidative decarboxylation of the co-substrate α-KG to succinate (B1194679) and carbon dioxide. wikipedia.org

The discovery of TET enzymes and their function has revolutionized our understanding of DNA demethylation, revealing it to be a dynamic and actively regulated process. bohrium.comnih.gov

Stepwise Oxidation of 5-Methyl-2'-deoxycytidine (5mC)

The action of TET enzymes does not necessarily stop at the formation of 5hmC. These enzymes can catalyze the further, stepwise oxidation of 5hmC to 5-formyl-2'-deoxycytidine (5fC) and then to 5-carboxy-2'-deoxycytidine (B13905427) (5caC). wikipedia.orgacs.orgacs.orgnih.gov This iterative oxidation process generates a series of modified cytosine bases, each with potential epigenetic signaling functions. nih.govacs.org

Studies have shown that TET enzymes can act in a single encounter with methylated DNA to produce these further oxidized forms without releasing the intermediate 5hmC. acs.org The presence of 5fC and 5caC in the genome, although at lower levels than 5hmC, provides further evidence for this active demethylation pathway. oup.complos.org These oxidized methylcytosines can be recognized and excised by DNA repair machinery, ultimately leading to the replacement of the modified base with an unmethylated cytosine. acs.orgnih.gov

Enzyme FamilySubstrateProduct(s)CofactorsReference
Ten-Eleven Translocation (TET) Dioxygenases5-Methyl-2'-deoxycytidine (5mC)5-Hydroxymethyl-2'-deoxycytidine (5hmC)Fe(II), α-ketoglutarate, O2 wikipedia.orgbohrium.com
Ten-Eleven Translocation (TET) Dioxygenases5-Hydroxymethyl-2'-deoxycytidine (5hmC)5-Formyl-2'-deoxycytidine (5fC)Fe(II), α-ketoglutarate, O2 wikipedia.orgacs.org
Ten-Eleven Translocation (TET) Dioxygenases5-Formyl-2'-deoxycytidine (5fC)5-Carboxy-2'-deoxycytidine (5caC)Fe(II), α-ketoglutarate, O2 wikipedia.orgacs.org

Position as an Intermediate in Active DNA Demethylation Pathways

5-Hydroxy-2'-deoxycytidine (5hmdC), also known as 5-hydroxymethylcytosine (B124674) (5hmC), is a pivotal intermediate in the process of active DNA demethylation. nih.govnih.govchemicalbook.com This pathway allows for the removal of a methyl group from 5-methylcytosine (B146107) (5mC) without the need for DNA replication, enabling dynamic regulation of gene expression. biomodal.com The discovery of 5hmdC and its role in this process has provided significant insight into the mechanisms of epigenetic control. nih.govmdpi.com

The primary pathway for active DNA demethylation is initiated by the Ten-Eleven Translocation (TET) family of enzymes. upenn.eduwikipedia.org These Fe(II) and α-ketoglutarate-dependent dioxygenases catalyze the sequential oxidation of 5mC. nih.gov The first step in this enzymatic cascade is the conversion of 5-methylcytosine to 5-hydroxy-2'-deoxycytidine. wikipedia.orgepigenie.com This initial oxidation is a crucial regulatory point, transforming the epigenetic landscape.

Following its formation, 5hmdC can be further oxidized by the same TET enzymes. nih.govmdpi.com This subsequent oxidation leads to the formation of 5-formyl-2'-deoxycytidine (5fdC) and then 5-carboxyl-2'-deoxycytidine (B13858545) (5cadC). nih.govepigenie.comacs.org These oxidized derivatives, 5fdC and 5cadC, are recognized and excised from the DNA by the enzyme thymine-DNA glycosylase (TDG), a key component of the Base Excision Repair (BER) pathway. mdpi.comacs.org The removal of these modified bases creates an abasic (AP) site, which is then repaired by the BER machinery, ultimately resulting in the replacement of the original methylated cytosine with an unmethylated cytosine. nih.govwikipedia.org This entire process represents a complete, replication-independent DNA demethylation cycle. nih.gov

In addition to the primary pathway involving TDG, an alternative mechanism for demethylation has been proposed. This pathway involves the deamination of 5hmdC by activation-induced cytidine (B196190) deaminase/apolipoprotein B mRNA editing complex (AID/APOBEC) deaminases to form 5-hydroxymethyluracil (B14597) (5hmU). upenn.eduwikipedia.org This 5hmU is then recognized and removed by other DNA glycosylases such as SMUG1, NEIL1, or MBD4, again initiating the BER pathway to restore an unmethylated cytosine. wikipedia.org

While 5hmdC is a critical intermediate, it is not merely a transient molecule in the demethylation process. nih.govbiomodal.com It can also exist as a stable epigenetic mark, with its own set of reader proteins and distinct regulatory functions in gene expression, particularly in the nervous system. biomodal.commdpi.comfrontiersin.org However, in the context of active demethylation, its role as a precursor to 5fdC and 5cadC is fundamental. frontiersin.org For instance, studies in primary human monocytes have shown that the loss of DNA methylation during their differentiation is preceded by the localized appearance of 5hmdC, and knockdown of the TET2 enzyme prevents this demethylation, confirming the essential role of 5hmdC as an intermediate. d-nb.info

The intricate and multi-step nature of active DNA demethylation highlights the precise regulation required to maintain epigenetic integrity. The position of 5-hydroxy-2'-deoxycytidine at the entry point of this pathway underscores its significance in cellular differentiation, development, and disease. chemicalbook.com

Enzyme Family/ProteinAbbreviationFunction in Active DNA Demethylation
Ten-Eleven TranslocationTETCatalyzes the sequential oxidation of 5mC to 5hmdC, 5fdC, and 5cadC. wikipedia.orgnih.govepigenie.com
Thymine-DNA GlycosylaseTDGRecognizes and excises 5fC and 5caC, initiating Base Excision Repair. mdpi.comacs.org
Base Excision RepairBERA repair pathway that replaces the excised modified base with an unmethylated cytosine. nih.govwikipedia.org
Activation-Induced Deaminase/Apolipoprotein B mRNA editing complexAID/APOBECCan deaminate 5hmdC to 5hmU in an alternative demethylation pathway. upenn.eduwikipedia.org
Single-strand-selective monofunctional uracil-DNA glycosylase 1SMUG1Recognizes and removes 5hmU. wikipedia.org
Nei-Like DNA Glycosylase 1NEIL1Recognizes and removes 5hmU. wikipedia.org
Methyl-CpG binding protein 4MBD4Recognizes and removes 5hmU. wikipedia.org

Molecular and Cellular Functions of 5 Hydroxy 2 Deoxycytidine

Influence on DNA Structure and Stability

The introduction of a hydroxyl group at the C5 position of the cytosine base significantly alters the physicochemical properties of the nucleotide, which in turn affects the local structure and stability of the DNA double helix.

The presence of a 5-HO-dC•2'-deoxyguanosine (dG) base pair within a DNA duplex induces considerable structural instability. nih.govnih.gov Thermodynamic analyses reveal that this lesion is highly destabilizing, primarily due to a significant reduction in the stabilizing enthalpy of the DNA duplex. nih.gov This destabilization lowers the energy barrier required for the damaged base to unstack from the helical structure. nih.govnih.gov

Table 1: Thermodynamic Parameters for DNA Duplexes With and Without 5-HO-dC

Duplex Sequence (ODN)TM (°C)ΔH° (kcal•mol-1)ΔS° (cal•mol-1•K-1)ΔG°37 (kcal•mol-1)
Unmodified (Control)54.5-92-258-15.5
Containing 5-HO-dC•dG41.7-56-148-10.1
Change (ΔΔ)-12.8+36+110+5.4

This table presents representative thermodynamic data adapted from studies on self-complementary oligodeoxynucleotides, illustrating the destabilizing effect of a single 5-HO-dC lesion. The change in Gibbs Free Energy (ΔΔG°) of +5.4 kcal•mol-1 highlights the significant loss of stability. nih.gov

The destabilizing effect of 5-HO-dC extends to its base pairing properties. The hydroxyl group at the C5 position alters the electronic characteristics of the cytosine base. Multi-configuration self-consistent field (MCSCF) calculations have shown a significant drop in the dipole moment for the amino-keto tautomer of 5-HO-dC compared to the unmodified 2'-deoxycytidine (B1670253). nih.gov This reduction in the dipole moment electrostatically destabilizes the pairing with the strong anti-parallel dipole moment of deoxyguanosine (dG), weakening the standard Watson-Crick base pair. nih.gov

Furthermore, the 5-hydroxyl group can ionize near neutral pH. nih.gov This ionization could introduce a repulsive electrostatic interaction between the resulting anionic oxygen on the cytosine base and the polyanionic phosphodiester backbone of the DNA, further contributing to local destabilization. nih.gov

Interplay with DNA Replication and Damage Response

The structural perturbations caused by 5-HO-dC have profound implications for its interaction with the cellular machinery involved in DNA replication and repair.

5-Hydroxy-2'-deoxycytidine (B120496) is considered a potential promutagenic lesion because it can lead to errors during in vitro DNA replication. nih.gov The presence of 5-HO-dC in a template strand can cause DNA polymerases to misinterpret the base, leading to the incorporation of an incorrect nucleotide opposite the lesion. nih.govnih.gov The steady-state levels of 5-HO-dC in the genome are comparable to those of other known highly mutagenic lesions, such as 7,8-dihydro-8-oxoguanosine, suggesting its potential contribution to mutagenesis if not repaired efficiently. nih.gov

Studies have shown that some replicative DNA polymerases are prone to miscoding when encountering 5-HO-dC in the template strand. nih.govnih.gov Specifically, the misincorporation of deoxyadenosine (B7792050) monophosphate (dAMP) opposite 5-HO-dC has been observed to occur at a rate five times higher than opposite an unmodified cytosine. nih.gov However, it has also been reported that certain error-prone polymerases, which are specialized for translesion synthesis, can bypass the 5-HO-dC lesion without miscoding. nih.gov This differential handling by various polymerases highlights the complex cellular response to this specific type of DNA damage.

The primary cellular defense against lesions like 5-HO-dC is the base excision repair (BER) pathway. nih.govyoutube.comkhanacademy.org This repair process is initiated by DNA glycosylases, which are enzymes that recognize and remove specific damaged bases. nih.govnih.govyoutube.com The structural destabilization and conformational perturbation caused by 5-HO-dC, particularly the lowered energy barrier for unstacking, are thought to facilitate its recognition by these glycosylases. nih.govnih.gov

For the glycosylase to act, the damaged 5-hydroxycytosine (B44430) base must be flipped out of the DNA helix (an extrahelical state) and into the enzyme's active site. nih.govnih.gov The inherent instability of the lesion within the duplex likely aids this process. Once recognized and flipped, the DNA glycosylase cleaves the N-glycosylic bond connecting the damaged base to the deoxyribose sugar, excising the base and creating an apurinic/apyrimidinic (AP) site. nih.govyoutube.com This AP site is then further processed by other BER enzymes, including an AP endonuclease, DNA polymerase, and DNA ligase, to restore the correct DNA sequence. youtube.comkhanacademy.org

Epigenetic Roles and Regulation of Gene Expression

While 5-OHdC is overwhelmingly characterized as a DNA lesion resulting from oxidative stress, its relationship with epigenetics is complex and primarily indirect. Unlike 5-hydroxymethylcytosine (B124674) (5hmC), which is enzymatically produced from 5-methylcytosine (B146107) and is considered a distinct epigenetic mark (the "sixth base"), 5-OHdC is not generally recognized as a canonical, stable epigenetic signal for gene regulation.

However, an indirect link to epigenetic regulation exists through the DNA repair machinery. Certain DNA glycosylases that remove oxidative lesions, such as those in the NEIL family, have been implicated in processes related to the regulation of gene expression. nih.gov For example, some repair enzymes are involved in active DNA demethylation pathways. Therefore, the presence of 5-OHdC could potentially influence epigenetic states by triggering repair pathways that share components with epigenetic modification machinery. This role is not as a deliberate epigenetic mark, but as a damage signal that can engage systems involved in epigenetic maintenance.

The presence of 5-OHdC within the genome can influence chromatin architecture and accessibility through two primary mechanisms: direct structural perturbation of DNA and the subsequent recruitment of the repair machinery.

First, the 5-OHdC lesion itself introduces a structural and thermodynamic instability into the DNA double helix. nih.gov This localized disruption can alter the physical properties of the DNA, potentially affecting its wrapping around histones and influencing the binding of various DNA-associated proteins. This inherent destabilization represents a direct, albeit localized, influence on the immediate architecture of the DNA strand.

Second, and more significantly, the recognition of 5-OHdC by the BER pathway initiates a process that requires access to the DNA lesion within the condensed chromatin environment. The cell must recruit chromatin remodeling complexes and histone-modifying enzymes to the site of damage. These factors locally decondense the chromatin structure, making the DNA more accessible to the sequence of repair enzymes (glycosylase, endonuclease, polymerase, and ligase). This process of "opening" the chromatin to facilitate repair transiently alters chromatin accessibility and can impact the local regulatory landscape, thereby indirectly influencing gene expression.

Modulation of DNA Methyltransferase (DNMT) Activity

5-hydroxy-2'-deoxycytidine (5hmdC), the nucleoside form of 5-hydroxymethylcytosine (5hmC), plays a significant role in modulating the activity of DNA methyltransferases (DNMTs), the enzymes responsible for establishing and maintaining DNA methylation patterns. The presence of 5hmC in a DNA strand is a strong inhibitor of the maintenance methylation activity of DNMT1. researchgate.net This poor recognition by DNMT1 leads to a passive dilution of methylation marks through successive rounds of DNA replication. researchgate.netnih.gov

The Ten-eleven translocation (TET) 1 enzyme, which converts 5mC to 5hmC, can bind to CpG-rich regions and, through its hydroxylase activity, control DNA methylation by impeding interference from DNA methyltransferases. mdpi.com This creates a dynamic balance between methylation and hydroxymethylation, influencing the epigenetic landscape and gene expression.

Table 1: Effects of Different Compounds on DNMT Activity and 5hmC Levels

Compound Effect on DNMTs Consequence for 5hmC
5-hydroxy-2'-deoxycytidine (as 5hmC in DNA) Poorly recognized by DNMT1, inhibiting its maintenance activity. researchgate.net Leads to passive demethylation during DNA replication. researchgate.net
5-aza-2'-deoxycytidine Inhibits DNMT activity. nih.govnih.gov Increases genomic 5hmC levels, particularly in hematopoietic cells. nih.gov
TET1 Enzyme Binds to CpG-rich regions, potentially impeding DNMT access. mdpi.com Catalyzes the conversion of 5mC to 5hmC. mdpi.com

Association with Transcriptional Regulation and Active Gene Expression

5-hydroxy-2'-deoxycytidine is increasingly recognized as a stable epigenetic mark actively involved in transcriptional regulation. mdpi.comnih.gov A substantial body of evidence indicates a strong positive correlation between the enrichment of 5hmC within gene bodies and active gene transcription. researchgate.netplos.orgtandfonline.com This association suggests that 5hmC is not merely an intermediate in DNA demethylation but a distinct regulatory element.

Studies have shown that 5hmC is enriched in the gene bodies of actively transcribed genes in various cell types and tissues, including the mouse cerebellum and placenta. plos.orgtandfonline.com The presence of 5hmC in gene bodies is thought to facilitate transcription, possibly by creating a more permissive chromatin environment. frontiersin.org Furthermore, 5hmC is found at the promoters of certain genes, including bivalent promoters that have both activating and repressive histone marks, suggesting a role in fine-tuning gene expression. nih.govfrontiersin.org

The regulatory role of 5hmC in gene expression is multifaceted. It can influence transcription by recruiting specific proteins and by altering the local chromatin structure. medchemexpress.com For instance, the presence of 5hmC can prevent the binding of methyl-CpG-binding domain (MBD) proteins, which are typically associated with transcriptional repression. tandfonline.com

Table 2: Correlation between 5hmC Presence and Gene Expression

Genomic Region 5hmC Enrichment Correlation with Gene Expression
Gene Bodies High in actively transcribed genes. researchgate.netplos.orgresearchgate.net Positive correlation with transcript abundance. plos.orgtandfonline.com
Promoters Enriched at some promoters, including bivalent promoters. nih.govfrontiersin.org Can facilitate demethylation and activation. nih.gov
Enhancers Enriched in active enhancers. researchgate.netnih.gov Positively correlated with enhancer activity. tandfonline.com

Genomic Distribution Patterns (e.g., enrichment in gene bodies, enhancers, promoters)

The genomic distribution of 5-hydroxy-2'-deoxycytidine is non-random and shows distinct patterns of enrichment and depletion across different genomic features. Genome-wide mapping studies in various cell types, including human embryonic stem cells, have revealed that 5hmC is significantly enriched in gene bodies and enhancer regions. medchemexpress.comnih.govnih.gov

Specifically, 5hmC is found to be abundant within the intragenic regions of actively expressed genes. plos.org In contrast, it is generally depleted from CpG islands, which are often associated with gene promoters. tandfonline.com The enrichment of 5hmC in enhancers is consistent with its role in gene regulation, as enhancers are key regulatory elements that can activate gene transcription. nih.govnih.gov The presence of 5hmC at these sites often correlates with active enhancer marks, such as the histone modifications H3K4me1 and H3K27ac. nih.govnih.gov

Furthermore, 5hmC has been found to be enriched at the binding sites of certain transcription factors, such as OCT4 and NANOG in human embryonic stem cells, suggesting a role in marking sites of protein-DNA interaction. nih.govnih.gov

Table 3: Genomic Distribution of 5-hydroxy-2'-deoxycytidine

Genomic Feature 5hmC Level Associated Features
Gene Bodies Enriched, particularly in active genes. plos.orgnih.govnih.gov Correlates with active transcription. plos.org
Enhancers Enriched. tandfonline.comnih.govnih.gov Overlaps with active enhancer marks like H3K4me1 and H3K27ac. nih.govnih.gov
Promoters Generally low, but enriched at some, including bivalent promoters. nih.govresearchgate.net May facilitate gene activation. nih.gov
CpG Islands Depleted. tandfonline.com -
Transcription Factor Binding Sites Enriched at sites for factors like OCT4 and NANOG. nih.govnih.gov Suggests a role in marking protein-DNA interaction sites. nih.gov

Dynamics during Cellular Differentiation and Developmental Processes

The levels and distribution of 5-hydroxy-2'-deoxycytidine are highly dynamic and play a crucial role in cellular differentiation and embryonic development. nih.gov During human fetal brain development, for instance, there are dynamic changes in 5hmC that are associated with genes involved in neurodevelopmental processes. nih.gov Similarly, in postnatal neurodevelopment and aging, there is a programmed acquisition of 5hmC in neuronal cells, highlighting its importance in brain function. nih.gov

In the context of early embryonic development, 5hmC is involved in the demethylation of the paternal genome following fertilization. wikipedia.org Studies in human preimplantation embryos have shown distinct dynamics of parental 5hmC, which are linked to the regulation of early lineage gene expression. researchgate.net The early human embryo inherits a significant amount of 5hmC from the oocyte, and further de novo hydroxymethylation occurs during its growth. researchgate.net

The role of 5hmC in cellular differentiation is also evident in other cell types. For example, during the differentiation of human embryonic stem cells to pancreatic endoderm, 5hmC levels are dynamically correlated with enhancer activities. cngb.orgcngb.org Furthermore, DNA demethylation induced by agents that can alter 5hmC levels, such as 5-aza-2'-deoxycytidine, can trigger the differentiation of stem cells into specific lineages, like skeletal muscle. nih.govnih.gov

Interactions with Other Epigenetic Modifications (e.g., 5-formylcytosine (B1664653), 5-carboxylcytosine)

5-hydroxy-2'-deoxycytidine is a key intermediate in the active DNA demethylation pathway, which involves its sequential oxidation to 5-formylcytosine (5fC) and 5-carboxylcytosine (5caC). mdpi.comnih.govnih.gov This cascade of reactions is catalyzed by the TET family of dioxygenases. mdpi.comnih.gov

The process begins with the oxidation of 5-methylcytosine (5mC) to 5hmC. mdpi.comnih.gov TET enzymes can then further oxidize 5hmC to 5fC, and subsequently, 5fC to 5caC. nih.govnih.govresearchgate.net Both 5fC and 5caC are recognized and excised by the enzyme thymine (B56734) DNA glycosylase (TDG) as part of the base excision repair (BER) pathway. nih.govnih.gov This process ultimately leads to the replacement of the modified cytosine with an unmodified cytosine, thus completing the active demethylation cycle. nih.gov

The levels of these oxidized cytosine derivatives are tightly regulated, with 5hmC being the most abundant and stable intermediate. nih.govnih.gov The subsequent modifications, 5fC and 5caC, are generally present at much lower levels in the genome, consistent with their transient nature in the demethylation pathway. nih.gov The interplay between these modifications is crucial for the dynamic regulation of DNA methylation and, consequently, gene expression.

Advanced Analytical Methodologies for 5 Hydroxy 2 Deoxycytidine Research

Genome-Wide Mapping and Sequencing Approaches

Oxidative bisulfite sequencing (oxBS-Seq) is a powerful technique designed to quantitatively map cytosine modifications at single-base resolution throughout the genome. springernature.comnih.gov It was developed to specifically distinguish between 5-methylcytosine (B146107) (5mC) and 5-hydroxymethylcytosine (B124674) (5hmC), which are indistinguishable using standard bisulfite sequencing. nih.gov

The principle of oxBS-Seq involves a two-step chemical process. epigenie.comcreativebiomart.net First, genomic DNA is treated with a selective oxidizing agent, such as potassium perruthenate (KRuO₄), which converts 5hmC into 5-formylcytosine (B1664653) (5fC). nih.govillumina.com Critically, this oxidation step does not affect 5mC or unmodified cytosine. Following oxidation, the DNA undergoes standard sodium bisulfite treatment. Bisulfite deaminates cytosine to uracil (B121893) (U) and the newly formed 5fC to uracil, but it does not react with 5mC. epigenie.comillumina.com

During subsequent PCR amplification and sequencing, the uracils are read as thymine (B56734) (T). Therefore, by comparing the results of an oxBS-Seq run with a parallel standard bisulfite sequencing (BS-Seq) run on the same sample, the status of each cytosine can be determined:

A cytosine read as 'C' in both BS-Seq and oxBS-Seq is a 5-methylcytosine (5mC) .

A cytosine read as 'C' in BS-Seq but as 'T' in oxBS-Seq is a 5-hydroxymethylcytosine (5hmC) .

A cytosine read as 'T' in both methods is an unmodified cytosine .

This comparative analysis allows for the direct, quantitative mapping of 5mC and the inference of 5hmC levels at single-nucleotide resolution across the genome. springernature.comepigenie.com While oxBS-Seq directly targets 5hmC, its methodology is central to the broader field of mapping oxidized cytosine derivatives.


Immunoprecipitation-Based Techniques (e.g., hMeDIP-seq)

Hydroxymethylated DNA Immunoprecipitation Sequencing (hMeDIP-seq) is a widely utilized affinity-based technique for the genome-wide profiling of 5hmC. oup.comcd-genomics.com The method relies on the use of antibodies that specifically recognize and bind to 5hmC. biorxiv.orgcd-genomics.com The general workflow involves the fragmentation of genomic DNA, followed by immunoprecipitation of the 5hmC-containing fragments using a specific antibody. oup.comcreativebiomart.net These enriched DNA fragments are then purified and analyzed through next-generation sequencing to map their genomic locations. cd-genomics.com

This technique is a modification of the methylated DNA immunoprecipitation (MeDIP-seq) method and is valued for its cost-effectiveness and ability to survey 5hmC distribution across both dense and sparse repeat regions of the genome. oup.comcd-genomics.com One of the key advantages of hMeDIP-seq is its ability to differentiate 5hmC from 5-methylcytosine (5mC), a distinction that is not possible with standard bisulfite sequencing. biorxiv.orgoup.com

However, hMeDIP-seq has several notable limitations. A primary drawback is its relatively low resolution, typically around 150 base pairs, which is dictated by the size of the DNA fragments. oup.comcd-genomics.comnih.gov This prevents the identification of the exact location of 5hmC at a single-base level. nih.govnih.gov Furthermore, the technique can be biased towards genomic regions with a high density of 5hmC modifications. oup.comcd-genomics.comnih.gov The specificity and quality of the antibody used are critical, as non-specific binding can lead to background noise and inaccurate results. oup.comnih.gov Despite these challenges, hMeDIP-seq remains a valuable tool for generating an initial overview of the 5hmC landscape across the genome. nih.gov

FeatureDescriptionReferences
PrincipleAffinity-based enrichment of 5hmC-containing DNA fragments using a specific antibody, followed by high-throughput sequencing. biorxiv.orgoup.com
AdvantagesCost-effective; Differentiates 5hmC from 5mC; Good coverage of repetitive genomic regions. oup.comcd-genomics.com
DisadvantagesLow resolution (~150 bp); Potential bias towards hyper-hydroxymethylated regions; Dependent on antibody specificity. oup.comcd-genomics.comnih.gov
ResolutionLow (50-150 bp) oup.comcd-genomics.comcreativebiomart.net

Single-Step Deamination Sequencing (SSD-seq)

Single-Step Deamination Sequencing (SSD-seq) represents a significant advancement in the mapping of 5hmC, offering single-base resolution without the need for harsh bisulfite treatment. pnas.orgmdpi.com This method utilizes an engineered cytosine deaminase, specifically a variant of the human apolipoprotein B mRNA-editing catalytic polypeptide-like 3A (A3A) protein known as eA3A-v10. pnas.orgmdpi.com

The core principle of SSD-seq lies in the selective deamination activity of the eA3A-v10 enzyme. nih.govpnas.org This engineered protein efficiently deaminates cytosine (C) and 5-methylcytosine (5mC) into uracil (U) and thymine (T), respectively. nih.govmdpi.com Crucially, 5-hydroxy-2'-deoxycytidine (B120496) (5hmC) is resistant to this deamination. pnas.orgmdpi.com During the subsequent sequencing process, the deaminated C and 5mC are read as thymine, while the unmodified 5hmC is read as cytosine. nih.govpnas.org Therefore, the detection of a cytosine in the sequencing data directly indicates the original position of a 5hmC base in the genome. nih.govmdpi.com

The advantages of SSD-seq are substantial. It is a single-step process that simplifies the experimental workflow compared to other high-resolution methods. nih.govacs.org By avoiding bisulfite treatment, it circumvents the associated issues of DNA degradation and sequence complexity reduction. nih.govacs.org The method is also cost-effective and provides a direct, quantitative map of 5hmC at single-nucleotide resolution. nih.govmdpi.com

FeatureDescriptionReferences
PrincipleSelective deamination of C and 5mC to U and T by an engineered deaminase (eA3A-v10), leaving 5hmC intact. 5hmC is then read as C during sequencing. nih.govpnas.orgmdpi.com
AdvantagesSingle-base resolution; Bisulfite-free (avoids DNA degradation); Single-step enzymatic reaction; Cost-effective. nih.govmdpi.comacs.org
DisadvantagesRelies on the specificity of the engineered enzyme. mdpi.com
ResolutionSingle-base pnas.orgmdpi.com

Methodological Challenges and Advancements in Resolution

A primary challenge in the study of 5-hydroxy-2'-deoxycytidine has been the difficulty in distinguishing it from 5-methylcytosine, as they are structurally similar and often co-occur. oup.com Early methods, particularly those based on bisulfite conversion, could not differentiate between the two modifications, leading to an incomplete picture of the epigenome. oup.com

Affinity-based methods like hMeDIP-seq, while able to specifically enrich for 5hmC, suffer from significant limitations in resolution. nih.govnih.gov The resolution of hMeDIP-seq is constrained by the size of the DNA fragments used for immunoprecipitation, typically in the range of 100-500 base pairs, making it impossible to pinpoint the exact location of the modification. nih.govchinesechemsoc.org This approach is also prone to biases, such as preferential enrichment of regions with high modification density and variability due to antibody performance. nih.govnih.gov

The need for higher resolution and accuracy has driven significant advancements in the field. The development of sequencing methods that provide single-base resolution has been a major breakthrough. Techniques such as oxidative bisulfite sequencing (oxBS-seq) and TET-assisted bisulfite sequencing (TAB-seq) were among the first to offer single-nucleotide mapping of 5hmC. mdpi.comnih.gov However, these methods still rely on harsh bisulfite treatment, which can lead to substantial DNA degradation. chinesechemsoc.orgnih.gov

More recent innovations have focused on bisulfite-free approaches. Methods like TET-assisted pyridine (B92270) borane (B79455) sequencing (TAPS) and chemical-assisted pyridine borane sequencing (CAPS) were developed to detect 5mC and 5hmC directly at base resolution without affecting unmodified cytosines, thus preserving DNA integrity and improving sequencing quality. biorxiv.orgnih.govbiorxiv.org

The advent of deaminase-based sequencing methods, such as SSD-seq and the more recent double-stranded DNA deamination sequencing (DDD-seq), represents a paradigm shift. acs.orgchinesechemsoc.org These techniques leverage enzymes that selectively modify C and 5mC while leaving 5hmC untouched, or protect 5hmC from modification. acs.orgchinesechemsoc.org This allows for a direct and precise readout of 5hmC positions at single-base resolution through a simpler, less damaging workflow. nih.govchinesechemsoc.org These advancements have overcome the major resolution and DNA damage challenges, paving the way for more accurate and comprehensive studies of the 5hmC epigenome. nih.govacs.org

MethodPrincipleResolutionKey AdvantageKey LimitationReferences
hMeDIP-seqAntibody-based enrichmentLow (~150 bp)Cost-effective, good for initial screeningLow resolution, potential antibody bias oup.comcd-genomics.comnih.gov
oxBS-seq/TAB-seqChemical/enzymatic modification + bisulfite treatmentSingle-baseHigh resolutionDNA degradation from bisulfite mdpi.comchinesechemsoc.orgnih.gov
TAPS/CAPSEnzymatic/chemical conversion, bisulfite-freeSingle-baseHigh resolution, no DNA degradationMulti-step chemical/enzymatic reactions biorxiv.orgnih.govbiorxiv.org
SSD-seqEnzymatic deamination of C/5mCSingle-baseSingle-step, bisulfite-free, high resolutionDependent on engineered enzyme specificity nih.govpnas.orgmdpi.com
DDD-seqEnzymatic deamination of C/5mC/5hmC in dsDNA (protects glycosylated 5hmC)Single-baseAvoids DNA denaturation, bisulfite-freeRequires glycosylation step to protect 5hmC chinesechemsoc.org

Biological and Pathological Implications of 5 Hydroxy 2 Deoxycytidine Dysregulation

Molecular Consequences of Oxidative Stress and Associated DNA Damage

5-Hydroxy-2'-deoxycytidine (B120496) (5-OH-dC) is a significant product of oxidative DNA damage, arising when reactive oxygen species (ROS) attack the DNA base deoxycytidine. researchgate.netnih.govnih.gov This process is a common form of cellular damage, with thousands of oxidative lesions forming in a single cell each day. nih.gov The formation of 5-OH-dC can occur through a one-electron oxidation of 2'-deoxycytidine (B1670253) (dC) followed by the addition of water, or via the dehydration of another oxidation product, 5,6-dihydroxy-2'-deoxycytidine. nih.gov

Once formed within the DNA strand, 5-OH-dC is a destabilizing lesion. nih.gov Its presence can disrupt the normal B-DNA conformation. The 5-hydroxy group of the modified base can create a distorted base pairing structure. nih.gov This destabilization is thought to facilitate the recognition and removal of the damaged base by DNA repair enzymes. nih.gov Specifically, enzymes like Escherichia coli endonuclease III and formamidopyrimidinedeoxyribonucleic acid N-glycosylase can recognize and excise 5-OH-dC from the DNA backbone through a process involving N-glycosylase activity. researchgate.netnih.gov

The presence of 5-OH-dC in DNA is a clear indicator of oxidative stress and can be used as a biomarker for such conditions. lookchem.com Studies have shown that exposure to oxidants like hydrogen peroxide can significantly increase the levels of 5-OH-dC in cellular DNA. researchgate.net

Mechanisms Contributing to Mutagenesis and Genomic Instability

The presence of 5-hydroxy-2'-deoxycytidine in DNA is not only a marker of damage but also a direct contributor to mutagenesis and genomic instability. researchgate.netnih.govwashington.edu If not repaired before DNA replication, 5-OH-dC can lead to miscoding by DNA polymerases. nih.gov This modified base has been shown to cause C→T transition mutations. washington.edumit.edupnas.org One proposed mechanism for this is that the 5-hydroxy group stabilizes an alternative tautomeric form of the cytosine base (the imino form), which preferentially pairs with adenine (B156593) instead of guanine (B1146940) during DNA synthesis. washington.edu Another possibility is that 5-OH-dC acts similarly to an abasic site, promoting the incorporation of deoxyadenosine (B7792050) by the replication machinery. washington.edu

The mutagenic potential of 5-OH-dC has been demonstrated in various experimental systems. In E. coli, it has been shown to be more mutagenic than any previously identified oxidative DNA lesion, with a mutation frequency of 2.5% for C→T transitions. washington.edupnas.org While some studies describe it as weakly mutagenic, inducing both C→T and C→G mutations, its deaminated form, 5-hydroxy-2'-deoxyuridine (B1206715) (5-OH-dU), is highly mutagenic, exclusively causing C→T transitions. nih.govmit.edu The deamination of 5-OH-dC to 5-OH-dU is a subsequent reaction that can occur within the cell. nih.gov

The incorporation of these damaged bases can also lead to replication fork instability. csic.es The base excision repair (BER) pathway, which is responsible for removing such lesions, can, if not properly coordinated, lead to the formation of single-strand breaks. The accumulation of these breaks can impair replication fork progression and result in more severe genomic instability. csic.es The decreased levels of 5-hydroxymethylcytosine (B124674) (5hmC), a related modification, have also been linked to increased genomic instability. oatext.com

Association with Molecular Mechanisms of Cellular Aging

Oxidative DNA damage is a well-established factor in the aging process, and the accumulation of lesions like 5-hydroxy-2'-deoxycytidine is implicated in cellular senescence. mit.edu The continuous production of reactive oxygen species through normal metabolic processes leads to a steady rate of DNA damage. pnas.org While cells have robust repair mechanisms, the efficiency of these systems may decline with age, leading to the accumulation of mutations and genomic instability that are hallmarks of aging. nist.gov

The levels of 5-hydroxymethylcytosine (5hmC), which is enzymatically produced from 5-methylcytosine (B146107) by TET enzymes, are known to change during aging. frontiersin.org Studies have shown that 5hmC levels accumulate over the course of a lifetime in the brain, suggesting a role in postnatal neurodevelopment and mature neuronal function. frontiersin.org This accumulation is associated with changes in gene expression related to neurodevelopment. frontiersin.org While distinct from the direct damage product 5-OH-dC, the dynamics of 5hmC highlight the importance of cytosine modifications in long-term cellular processes and age-related changes. The dysregulation of these modifications, whether through direct oxidative damage or altered enzymatic activity, can contribute to the molecular phenotypes associated with aging.

Critical Roles in Developmental Biology and Cellular Pluripotency

While 5-hydroxy-2'-deoxycytidine itself is primarily a DNA damage product, the closely related molecule, 5-hydroxymethylcytosine (5hmC), plays a crucial role in developmental biology and the maintenance of cellular pluripotency. biologists.comresearchgate.net 5hmC is generated from 5-methylcytosine (5mC) by the Ten-Eleven Translocation (TET) family of enzymes. oatext.comfrontiersin.orgbiologists.com This conversion is a key step in active DNA demethylation, a process essential for reprogramming the genome during development and for regulating gene expression. oatext.combiologists.com

High levels of 5hmC are found in embryonic stem cells (ESCs) and are critical for maintaining their pluripotent state. biologists.comoncotarget.com TET enzymes and 5hmC are involved in regulating cell fate decisions during embryonic development. biologists.comresearchgate.net For instance, the loss of all three TET enzymes in mouse ESCs impairs their ability to differentiate, and in mice, this loss leads to early embryonic lethality. frontiersin.org

TET enzymes and 5hmC also play vital roles in the development of specific tissues, particularly the nervous system. frontiersin.orgresearchgate.net 5hmC is highly enriched in the brain, and its levels increase during neurogenesis and postnatal life, where it is associated with the expression of neural genes. frontiersin.orgresearchgate.net The dynamic regulation of 5hmC by TET enzymes is essential for proper neurodevelopment and neuronal function. researchgate.net Therefore, while not a direct player, the enzymatic pathways that produce hydroxymethylated cytosines are fundamental to the orchestration of development and the establishment of cell identity.

Involvement in Molecular Pathogenesis of Disease States

The dysregulation of 5-hydroxymethylcytosine (5hmC) and the function of TET enzymes are increasingly recognized as key factors in the molecular pathogenesis of various cancers. oatext.commdpi.commdpi.com A widespread feature of many cancers is a global loss of 5hmC. oncotarget.commdpi.comaacrjournals.org This reduction in 5hmC has been observed in a broad range of solid tumors, including those of the lung, colon, brain, breast, liver, prostate, and kidney, as well as in hematological malignancies. oncotarget.commdpi.comashpublications.org

The loss of 5hmC is often linked to the dysfunction of TET enzymes. mdpi.comashpublications.org Mutations in the TET2 gene are frequently found in myeloid and lymphoid cancers. ashpublications.org In solid tumors, while TET gene mutations are less common, the enzymatic activity of TET proteins can be inhibited by other mechanisms. oncotarget.comashpublications.org For example, mutations in the isocitrate dehydrogenase (IDH) 1 and 2 genes, which are common in certain cancers like glioma, lead to the production of an oncometabolite called 2-hydroxyglutarate (2-HG). mdpi.comaacrjournals.org 2-HG can inhibit the function of TET enzymes, leading to reduced 5hmC levels. mdpi.com Similarly, mutations in succinate (B1194679) dehydrogenase (SDH) and fumarate (B1241708) hydratase (FH) can also lead to the accumulation of metabolites that inhibit TET activity. mdpi.commdpi.com

The consequences of reduced 5hmC levels in cancer are multifaceted. Since 5hmC is an intermediate in DNA demethylation, its loss can lead to hypermethylation of certain genomic regions, including the promoters of tumor suppressor genes, which can silence their expression and promote tumorigenesis. mdpi.commdpi.com Furthermore, decreased 5hmC levels have been associated with increased genomic instability. oatext.com The reduction of 5hmC is also being explored as a potential biomarker for cancer diagnosis and prognosis, with lower levels often correlating with poorer outcomes. mdpi.comfrontiersin.org

The widespread and significant reduction of 5-hydroxymethylcytosine (5hmC) in various malignancies has led to its recognition as a molecular hallmark of cancer. mdpi.comiiarjournals.orgresearchgate.net This global loss of 5hmC is a common epigenetic event observed across numerous cancer types, including melanoma, colorectal, breast, liver, lung, pancreatic, and oral squamous cell carcinoma. iiarjournals.orgresearchgate.net

Studies have consistently shown a dramatic depletion of 5hmC levels in tumor tissues when compared to their normal counterparts. aacrjournals.orgnih.gov For example, squamous cell lung cancers can show up to a 5-fold reduction, while in brain tumors, the decrease can be over 30-fold. aacrjournals.orgnih.gov This loss is not simply a consequence of reduced levels of its precursor, 5-methylcytosine (5mC), as 5mC levels are often not substantially decreased in the same tumors. oncotarget.comnih.gov

The loss of 5hmC has been linked to several key aspects of cancer biology. It is often associated with increased cell proliferation, with rapidly dividing cancer cells showing a lack of 5hmC staining. aacrjournals.orgnih.gov This suggests an inverse relationship between 5hmC levels and the proliferative state of a cell. Furthermore, the downregulation of TET enzymes, which are responsible for generating 5hmC, is a likely mechanism underlying this loss in many cancers. researchgate.net Restoring TET activity and, consequently, the 5hmC landscape in cancer cells has been shown to suppress tumor growth in experimental models, highlighting the functional importance of this epigenetic mark in cancer development. researchgate.net The consistent and significant loss of 5hmC across a wide array of cancers solidifies its status as a critical epigenetic alteration in tumorigenesis.

Cancer Biology: Molecular Alterations in 5-Hydroxymethylcytosine Levels and TET Enzyme Function

Dysregulation of TET Enzymes in Cancer Etiology

The Ten-Eleven Translocation (TET) enzymes are central to active DNA demethylation, catalyzing the conversion of 5-methylcytosine (5mC) to 5-hydroxymethylcytosine (5hmC), a process involving the formation of a hydroxyl group on the methyl group of 5mC. oatext.com Dysregulation of TET enzyme function is a hallmark of many cancers, leading to profound changes in the epigenetic landscape of tumor cells. Loss-of-function mutations or altered expression of TET genes, particularly TET2, are frequently observed in a wide array of both hematological malignancies and solid tumors. mdpi.comnih.gov

A common consequence of TET dysregulation is a global reduction in 5hmC levels within the cancer cell genome. oatext.com This epigenetic shift is often accompanied by hypermethylation at specific promoter regions of tumor suppressor genes, leading to their silencing and contributing to cancer progression. oatext.com The resulting DNA methylation patterns in TET-deficient cells can resemble those of cancer cells, suggesting a causal link between TET dysregulation and oncogenic transformation. oatext.com Furthermore, reduced 5hmC levels have been associated with increased genomic instability. oatext.com

The disruption of TET enzyme activity is considered an early event in the development of certain cancers, such as hematopoietic malignancies where TET2 mutations are prevalent. nih.gov In various solid tumors, including breast, prostate, and colon cancer, lowered expression of TET enzymes correlates with tumor growth, metastasis, and poor patient prognosis. mdpi.commdpi.comscholaris.ca For instance, in breast and ovarian cancers, diminished TET2 and 5hmC levels have been linked to resistance to certain chemotherapeutic agents. mdpi.com Conversely, studies have demonstrated that restoring TET enzyme expression or function can inhibit cancer progression by reactivating tumor suppressor pathways. mdpi.com

Dysregulation of TET enzymes also impacts key signaling pathways implicated in cancer. Low expression of TETs can lead to the activation of the WNT, Transforming Growth-Factor Beta (TGF-β), and NOTCH pathways, which are crucial for processes like cell proliferation and epithelial-mesenchymal transition (EMT), a key step in metastasis. oatext.com

Table 1: Research Findings on TET Enzyme Dysregulation in Various Cancers

Molecular and Epigenetic Mechanisms in Neurobiological Contexts

In contrast to most other tissues, the brain exhibits remarkably high levels of 5-hydroxymethylcytosine (5hmC), the enzymatic derivative of 5-hydroxy-2'-deoxycytidine, suggesting a specialized role for this epigenetic mark in the nervous system. nih.gov In neuronal cells, 5hmC is not primarily found at enhancers but is preferentially located within the gene bodies of activated genes related to neuronal function. nih.gov This enrichment suggests that 5hmC acts as a stable epigenetic mark involved in regulating gene expression critical for neural processes. nih.gov

The TET enzymes, particularly TET1 and TET3, are crucial for establishing and maintaining these 5hmC patterns in the brain. oatext.comnih.gov Their activity is integral to neurodevelopment, and dysregulation of this epigenetic pathway is linked to severe neurological disorders. nih.gov For example, mutations in the MeCP2 protein, which can interact with 5hmC, cause Rett syndrome, an autism spectrum disorder characterized by a severe decline in neuronal function after birth. nih.gov

Furthermore, TET-mediated DNA demethylation and the resulting generation of 5hmC are dynamically involved in processes of learning and memory. wikipedia.orgnih.gov Studies have shown that the formation of long-term memories is associated with changes in DNA methylation and hydroxymethylation, which regulate the expression of genes involved in synaptic plasticity. wikipedia.orgnih.gov For instance, in response to neuronal activity, reactive oxygen species can lead to the formation of 8-hydroxy-2'-deoxyguanosine, which recruits OGG1, a DNA repair enzyme. wikipedia.org OGG1, in turn, recruits TET1 to oxidize adjacent 5-methylcytosine to 5-hydroxymethylcytosine, initiating a demethylation process necessary for memory formation. wikipedia.org In Parkinson's disease models, TET2 is upregulated in neurons, correlating with a global increase in hydroxymethylation levels. nih.gov

Table 2: Role of 5-Hydroxy-2'-deoxycytidine (via 5hmC) in Neurobiology

Implications in Other Diseases Characterized by Epigenetic or DNA Damage Dysregulation

The involvement of 5-hydroxy-2'-deoxycytidine extends beyond cancer and neurobiology to other diseases where epigenetic control or DNA damage are contributing factors. Oxidative stress, a condition characterized by an excess of reactive oxygen species (ROS), is a major source of 5-hydroxy-2'-deoxycytidine formation through direct DNA damage. nih.gov This type of damage is implicated in a wide range of chronic and degenerative diseases. mq.edu.aupnas.org

For example, chronic inflammation, a key feature of many autoimmune diseases, is associated with increased oxidative stress and can lead to the accumulation of oxidative DNA lesions. pnas.orgimrpress.com In psoriasis, decreased levels of TET2 and 5hmC have been shown to impair the integrity of the epidermal barrier through the epigenetic dysregulation of the filaggrin gene. nih.gov Similarly, in multiple sclerosis, the expression of TET2 is significantly downregulated in peripheral blood mononuclear cells, which correlates with abnormal DNA methylation patterns and contributes to the disease's pathology. frontiersin.org

Exposure to environmental toxins, such as aldehydes found in industrial effluents and cigarette smoke, can also induce widespread DNA damage, including the formation of various DNA adducts. acs.org This damage can contribute to disease development, particularly in individuals with compromised DNA repair pathways. acs.org Furthermore, 5-hydroxy-2'-deoxycytidine itself, as a DNA lesion, is recognized and repaired by specific DNA glycosylases. nih.govresearchgate.net The presence of this lesion can destabilize the DNA duplex, which may serve as a signal for repair enzymes to initiate its removal. nih.gov Dysregulation in these repair pathways can lead to the persistence of such lesions, potentially contributing to mutagenesis and disease progression. nih.govjcancer.org

Table 3: Implications of 5-Hydroxy-2'-deoxycytidine Dysregulation in Other Diseases

Q & A

Q. What methodologies are recommended for detecting and quantifying 5-Hydroxy-deoxycytidine in genomic DNA?

Capillary electrophoresis with laser-induced fluorescence (CE-LIF) is a validated method for precise quantification, offering high sensitivity and resolution for distinguishing this compound from other DNA modifications. Researchers should include internal standards (e.g., synthetic analogs) and validate results using orthogonal techniques like mass spectrometry to ensure accuracy. Proper controls, such as untreated DNA samples, are critical to account for baseline modification levels .

Q. What experimental protocols are standard for isolating and purifying this compound from biological samples?

Isolation typically involves enzymatic digestion of DNA followed by solid-phase extraction (SPE) or high-performance liquid chromatography (HPLC) for purification. Protocols must specify digestion conditions (e.g., enzyme type, incubation time) and purity validation via UV-Vis spectroscopy or nuclear magnetic resonance (NMR). For reproducibility, document buffer compositions, pH, and temperature rigorously, adhering to guidelines for reporting experimental details in supplementary materials .

Q. How should researchers address variability in this compound levels across cell types or tissues?

Stratify samples by tissue origin, cell cycle stage, and metabolic state to account for biological variability. Normalize data to total cytosine content or housekeeping genes. Use large sample sizes and statistical tests (e.g., ANOVA with post-hoc correction) to identify significant differences. Pre-publication data repositories can help cross-validate findings against existing datasets .

Advanced Research Questions

Q. How can conflicting data on the role of this compound in DNA methylation dynamics be resolved?

Contradictions often arise from differences in model systems (e.g., cancer vs. stem cells) or detection methods. To reconcile these, employ isogenic cell lines with controlled DNA methyltransferase (DNMT) levels, as demonstrated in studies using DNMT-knockout embryonic stem cells. Pair mechanistic assays (e.g., chromatin immunoprecipitation for DNMT binding) with locus-specific methylation analysis to distinguish direct enzymatic effects from downstream epigenetic changes .

Q. What experimental designs are optimal for distinguishing this compound’s direct biochemical effects from secondary genomic consequences?

Use pulse-chase labeling with stable isotope analogs to track incorporation kinetics. Combine this with CRISPR-based silencing of DNMTs or repair pathways (e.g., base excision repair proteins) to isolate primary interactions. Include time-course analyses and dose-response curves to differentiate immediate covalent enzyme trapping (e.g., DNMT inhibition) from delayed demethylation effects .

Q. How should researchers statistically analyze this compound’s correlation with gene expression in epigenomic studies?

Apply multivariate regression models to adjust for confounding variables like histone modification states or chromatin accessibility. Use bioinformatics tools (e.g., methylKit or Bismark) for genome-wide alignment and quantify methylation at CpG islands. Validate findings with functional assays, such as luciferase reporters under methylation-sensitive promoters, to establish causality .

Q. What strategies mitigate artifacts when studying this compound in low-abundance samples (e.g., single-cell analyses)?

Amplify DNA via whole-genome amplification (WGA) with uracil-insensitive enzymes to prevent bias. Employ spike-in controls with synthetic this compound analogs to calibrate detection thresholds. Use nested PCR or droplet-based digital PCR for targeted loci to enhance sensitivity while minimizing false positives .

Methodological Considerations

  • Data Reproducibility : Adhere to FAIR principles (Findable, Accessible, Interoperable, Reusable) by depositing raw sequencing data in public repositories (e.g., GEO, ENCODE) and sharing analytical pipelines via platforms like GitHub .
  • Ethical Reporting : Disclose limitations in detection sensitivity and potential off-target effects of chemical analogs. Reference conflicting studies transparently in discussion sections .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.